Sodium 4-chloro-2-cyclopentylphenate
CAS No.: 53404-20-9
Cat. No.: VC19596006
Molecular Formula: C11H12ClNaO
Molecular Weight: 218.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53404-20-9 |
|---|---|
| Molecular Formula | C11H12ClNaO |
| Molecular Weight | 218.65 g/mol |
| IUPAC Name | sodium;4-chloro-2-cyclopentylphenolate |
| Standard InChI | InChI=1S/C11H13ClO.Na/c12-9-5-6-11(13)10(7-9)8-3-1-2-4-8;/h5-8,13H,1-4H2;/q;+1/p-1 |
| Standard InChI Key | DOIINNLYOZZSEN-UHFFFAOYSA-M |
| Canonical SMILES | C1CCC(C1)C2=C(C=CC(=C2)Cl)[O-].[Na+] |
Introduction
Chemical Identification and Structural Properties
Table 1: Key Physicochemical Properties
Synthesis and Industrial Production
Synthetic Routes
The sodium salt is synthesized via neutralization of 4-chloro-2-cyclopentylphenol with sodium hydroxide:
The parent phenol is prepared through Friedel-Crafts alkylation of 4-chlorophenol with cyclopentene in concentrated sulfuric acid, yielding 4-chloro-2-cyclopentylphenol and dicyclopentyl byproducts . Industrial-scale production employs continuous flow reactors to optimize yield and purity .
Purification and Characterization
Post-synthesis, the sodium salt is purified via recrystallization from methanol. Analytical methods include:
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UV-Vis Spectroscopy: Absorption maxima at 280 nm (phenolate ionization).
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NMR: NMR signals at δ 6.8–7.2 ppm (aromatic protons) and δ 1.5–2.5 ppm (cyclopentyl protons) .
Applications and Biological Activity
Antimicrobial Use
The parent phenol (Dowicide 9R) was historically used as a germicide in disinfectants . The sodium salt’s improved solubility likely enhances efficacy in aqueous formulations, though its use has declined due to toxicity .
Pharmaceutical Intermediate
Sodium 4-chloro-2-cyclopentylphenate serves as a precursor in synthesizing boronic acid derivatives (e.g., (4-chloro-2-(cyclopentyloxy)phenyl)boronic acid). These intermediates are critical in Suzuki-Miyaura cross-coupling reactions for drug discovery.
Table 2: Comparative Biological Activity
| Compound | Target Activity | IC₅₀/LD₅₀ | Source |
|---|---|---|---|
| 4-Chloro-2-cyclopentylphenol | Germicidal (in vitro) | Not quantified | |
| Sodium salt derivative | Not reported | N/A | N/A |
Regulatory Status and Environmental Impact
Regulatory Listings
Environmental Persistence
No specific data exist for the sodium salt. The parent phenol’s log P (3.1) suggests moderate bioaccumulation potential .
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